3-Acetoxy-4-nitrobenzoic acid

概要

説明

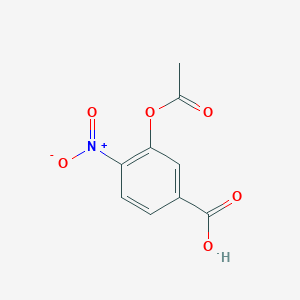

3-Acetoxy-4-nitrobenzoic acid is an organic compound with the molecular formula C9H7NO6 It is characterized by the presence of an acetoxy group (-OCOCH3) and a nitro group (-NO2) attached to a benzoic acid core

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetoxy-4-nitrobenzoic acid typically involves the acetylation of 4-nitrobenzoic acid. The process can be summarized as follows:

Nitration of Benzoic Acid: Benzoic acid is nitrated using a mixture of nitric acid and sulfuric acid to produce 4-nitrobenzoic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

化学反応の分析

Types of Reactions: 3-Acetoxy-4-nitrobenzoic acid undergoes various chemical reactions, including:

Hydrolysis: The acetoxy group can be hydrolyzed to a hydroxyl group under acidic or basic conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Hydrolysis: Acidic or basic aqueous solutions.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Reduction: 3-Acetoxy-4-aminobenzoic acid.

Hydrolysis: 3-Hydroxy-4-nitrobenzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

科学的研究の応用

3-Acetoxy-4-nitrobenzoic acid has several applications in scientific research:

作用機序

The mechanism of action of 3-acetoxy-4-nitrobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the acetoxy group can undergo hydrolysis, releasing acetic acid and forming a hydroxyl group. These interactions can modulate the activity of biological molecules and pathways .

類似化合物との比較

4-Nitrobenzoic Acid: Lacks the acetoxy group, making it less reactive in certain chemical reactions.

3-Nitrobenzoic Acid: Similar structure but with the nitro group in a different position, affecting its chemical properties.

4-Acetoxybenzoic Acid: Lacks the nitro group, resulting in different reactivity and applications.

Uniqueness: 3-Acetoxy-4-nitrobenzoic acid is unique due to the presence of both the acetoxy and nitro groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

生物活性

3-Acetoxy-4-nitrobenzoic acid (CAS Number: 51257-24-0) is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an acetoxy group and a nitro group attached to a benzoic acid skeleton. The structural formula can be represented as:

This compound exhibits both lipophilic and hydrophilic properties due to its functional groups, which influence its interaction with biological molecules.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The nitro group can participate in redox reactions, while the acetoxy group can undergo hydrolysis, releasing acetic acid and forming a hydroxyl group. These interactions can modulate the activity of biological pathways, particularly those involving oxidative stress and inflammation.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic processes. For instance, it has been shown to affect acetylcholinesterase (AChE) activity, which is crucial for neurotransmission. The compound's ability to inhibit AChE suggests potential applications in treating conditions related to cholinergic dysfunction .

In Vitro Studies

Numerous in vitro studies have evaluated the effects of this compound on cell lines and isolated enzymes:

- Neuroprotective Effects : In studies involving neuronal cell lines, this compound demonstrated protective effects against oxidative stress-induced cell death. This was attributed to its ability to scavenge free radicals and modulate antioxidant enzyme activity .

- Anti-inflammatory Activity : The compound has also shown promise in reducing inflammation markers in activated macrophages, suggesting potential therapeutic roles in inflammatory diseases .

Case Studies

- Neurodegenerative Disease Model : In a model of Alzheimer's disease, administration of this compound resulted in decreased levels of amyloid-beta plaques and improved cognitive function in treated animals compared to controls. This study highlights its neuroprotective potential .

- Cancer Research : Preliminary investigations into the compound's anticancer properties revealed that it inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Research Findings Summary Table

特性

IUPAC Name |

3-acetyloxy-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO6/c1-5(11)16-8-4-6(9(12)13)2-3-7(8)10(14)15/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXXFEUYSCNJQFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。